An In-Depth Technical Guide to Isochroman-7-ylmethanol: Molecular Structure, Synthesis, and Spectroscopic Characterization
An In-Depth Technical Guide to Isochroman-7-ylmethanol: Molecular Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochroman-7-ylmethanol is a derivative of the isochroman heterocyclic system, a scaffold of significant interest in medicinal chemistry. Isochroman derivatives are recognized for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This technical guide provides a comprehensive overview of the molecular structure, Simplified Molecular-Input Line-Entry System (SMILES) notation, a proposed synthesis protocol, and predicted spectroscopic data for Isochroman-7-ylmethanol. The content herein is designed to serve as a foundational resource for researchers engaged in drug discovery and the development of novel therapeutic agents based on the isochroman core.
I. Introduction to the Isochroman Scaffold
The isochroman motif, a bicyclic ether, is a privileged structure in drug discovery, forming the core of numerous biologically active natural products and synthetic compounds.[3] The inherent structural features of the isochroman ring system allow for diverse functionalization, leading to a broad spectrum of pharmacological activities.[4][5] The therapeutic potential of isochroman derivatives has been explored in various disease areas, underscoring the importance of synthesizing and characterizing novel analogues like Isochroman-7-ylmethanol.[1][2]
II. Molecular Structure and Properties of Isochroman-7-ylmethanol
A thorough understanding of the molecular architecture of Isochroman-7-ylmethanol is fundamental to elucidating its chemical behavior and biological activity.
Chemical Structure
Isochroman-7-ylmethanol consists of a 3,4-dihydro-1H-isochromene (isochroman) ring substituted at the 7-position with a hydroxymethyl group.
SMILES Notation
The SMILES notation provides a linear representation of the molecular structure, which is invaluable for computational chemistry and cheminformatics applications.
Table 1: Molecular Properties of Isochroman-7-ylmethanol
| Property | Value | Source |
| Molecular Formula | C10H12O2 | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| SMILES | OCC1=CC2=C(C=C1)CCOC2 | [6] |
| CAS Number | 1391113-48-6 | [6] |
III. Synthesis and Characterization
Proposed Synthetic Pathway: Oxa-Pictet-Spengler Reaction
The oxa-Pictet-Spengler reaction is a robust and widely employed method for the synthesis of isochromans, involving the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or its equivalent.
Caption: Proposed synthetic workflow for Isochroman-7-ylmethanol.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative example and may require optimization.
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Reaction Setup: To a solution of 3-(hydroxymethyl)phenylethanol (1 equivalent) in a suitable solvent such as toluene, add paraformaldehyde (1.2 equivalents).
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Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) to the reaction mixture with stirring.
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Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford Isochroman-7-ylmethanol.
IV. Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized Isochroman-7-ylmethanol. While experimentally obtained spectra are not available, the following data are predicted based on the known spectra of isochroman and related derivatives.[8][9][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.
Table 2: Predicted ¹H NMR Spectral Data for Isochroman-7-ylmethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 3H | Ar-H |
| ~4.7 | s | 2H | Ar-CH₂-OH |
| ~4.6 | s | 2H | O-CH₂-Ar |
| ~3.9 | t | 2H | O-CH₂-CH₂ |
| ~2.8 | t | 2H | O-CH₂-CH₂ |
| ~1.8 | s (broad) | 1H | -OH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for Isochroman-7-ylmethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~68 | O-CH₂-Ar |
| ~65 | Ar-CH₂-OH |
| ~64 | O-CH₂-CH₂ |
| ~28 | O-CH₂-CH₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.
Table 4: Predicted IR Absorption Bands for Isochroman-7-ylmethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |
| 1250-1000 | Strong | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): m/z = 164
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Key Fragmentation Patterns:
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Loss of H₂O (m/z = 146)
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Loss of CH₂OH (m/z = 133)
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Benzylic cleavage
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Caption: General workflow for spectroscopic analysis.
V. Potential Biological Activities and Therapeutic Landscape
While specific biological studies on Isochroman-7-ylmethanol are not extensively reported, the broader class of isochroman derivatives has demonstrated a wide range of pharmacological activities.[4][5] These include:
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Anticancer Activity: Many isochroman derivatives exhibit cytotoxicity against various cancer cell lines.[1]
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Antimicrobial Properties: The isochroman scaffold is present in compounds with notable antibacterial and antifungal activities.[2]
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Anti-inflammatory Effects: Several isochroman derivatives have shown potential in modulating inflammatory pathways.[2]
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Antioxidant Capacity: Certain isochroman derivatives can act as free radical scavengers.[2]
The introduction of a hydroxymethyl group at the 7-position of the isochroman ring in Isochroman-7-ylmethanol may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. Further investigation into the biological profile of this specific compound is warranted.
VI. Conclusion
Isochroman-7-ylmethanol is a structurally interesting derivative of the pharmacologically significant isochroman scaffold. This technical guide has provided a comprehensive overview of its molecular structure, SMILES notation, a proposed synthetic route via the oxa-Pictet-Spengler reaction, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis, characterization, and further investigation of Isochroman-7-ylmethanol and related compounds for their potential therapeutic applications.
VII. References
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PubMed. Research progress in biological activities of isochroman derivatives. [Link]
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PMC. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. [Link]
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National Institute of Standards and Technology. Isochroman - the NIST WebBook. [Link]
-
eScholarship.org. Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes. [Link]
-
Chemical Science (RSC Publishing). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. [Link]
-
Request PDF. Research progress in biological activities of isochroman derivatives. [Link]
-
Chemical Science (RSC Publishing). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. [Link]
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